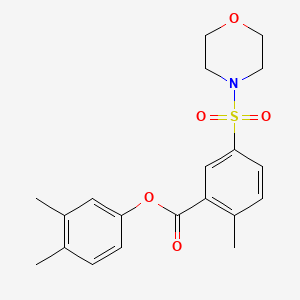
(3,4-Dimethylphenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dimethylphenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a morpholine ring, a sulfonyl group, and a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethylphenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate typically involves multiple steps, including the formation of the morpholine ring and the introduction of the sulfonyl and benzoate groups. One common method involves the reaction of 3,4-dimethylphenyl magnesium bromide with 2-methyl-5-chlorosulfonylbenzoic acid in the presence of a suitable base, such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like tetrahydrofuran (THF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
(3,4-Dimethylphenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted products with amines or thiols.
科学研究应用
(3,4-Dimethylphenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties, making it a candidate for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (3,4-Dimethylphenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The sulfonyl group can form strong interactions with amino acid residues, leading to effective inhibition. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its action in biological environments .
相似化合物的比较
Similar Compounds
(3,4-Dimethylphenyl) isocyanate: Shares the 3,4-dimethylphenyl group but differs in its functional groups and reactivity.
3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one: Contains a morpholine ring but has a different core structure and applications.
Uniqueness
(3,4-Dimethylphenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate is unique due to its combination of a morpholine ring, sulfonyl group, and benzoate ester. This unique structure imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
属性
IUPAC Name |
(3,4-dimethylphenyl) 2-methyl-5-morpholin-4-ylsulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5S/c1-14-4-6-17(12-16(14)3)26-20(22)19-13-18(7-5-15(19)2)27(23,24)21-8-10-25-11-9-21/h4-7,12-13H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZIQEKNOJGMLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCOCC3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-chlorophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B5026902.png)
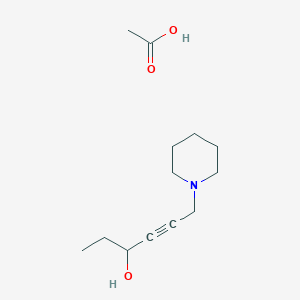
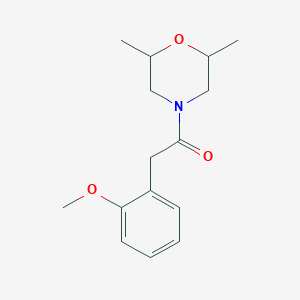

![ethyl [(5E)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5026959.png)
![N-[3-(dimethylamino)propyl]-N-(6-methylhept-5-en-2-yl)acetamide](/img/structure/B5026977.png)
![4-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5026981.png)
![2-[7-(Diethylcarbamoyl)-1,5-dinitro-3-azabicyclo[3.3.1]non-6-en-3-yl]acetic acid](/img/structure/B5026986.png)
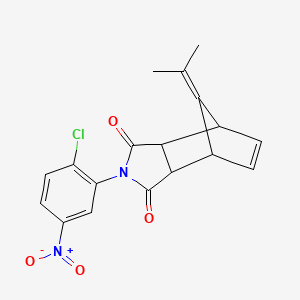
![2-chloro-N-[[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]methyl]-N-methylpyridine-4-carboxamide](/img/structure/B5026998.png)
![1-(6,7,8,9-tetrahydro-5H-indolo[3,2-b]indol-10-yl)ethanone](/img/structure/B5027005.png)
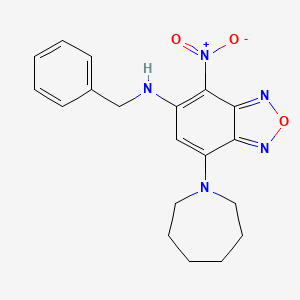
![(3S,4S)-1-[[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]methyl]-4-morpholin-4-ylpyrrolidin-3-ol](/img/structure/B5027014.png)

